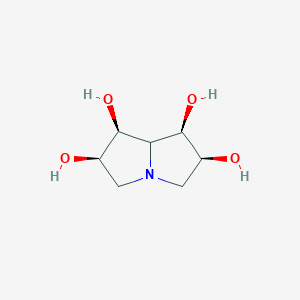
1,2,6,7-Tetrahydroxypyrrolizidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,6,7-Tetrahydroxypyrrolizidine, also known as this compound, is a useful research compound. Its molecular formula is C7H13NO4 and its molecular weight is 175.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrroles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Applications
1.1 Antiviral Properties
Research has highlighted the antiviral properties of 1,2,6,7-tetrahydroxypyrrolizidine and its derivatives. These compounds have been shown to inhibit glycosidases, which are enzymes that play critical roles in viral replication. The selective inhibition of α-glycosidases by these alkaloids suggests their potential as therapeutic agents for treating viral infections, including those associated with HIV and other viruses .
1.2 Antidiabetic Effects
The compound has demonstrated promising antidiabetic effects through its ability to inhibit enzymes such as α-glucosidase and α-amylase. In animal studies, extracts containing casuarine have been shown to significantly reduce blood glucose levels in diabetic models. This indicates a potential role in managing type II diabetes by enhancing insulin sensitivity and reducing postprandial glucose spikes .
1.3 Cancer Treatment
Casuarine and related pyrrolizidine alkaloids have been investigated for their anticancer properties. The mechanism involves the induction of apoptosis in cancer cells and the inhibition of tumor growth. Studies suggest that these compounds may enhance the effectiveness of traditional chemotherapeutic agents by targeting cancer cell metabolism and survival pathways .
Biochemical Applications
2.1 Glycosidase Inhibitors
The unique structure of this compound allows it to mimic carbohydrate structures, making it an effective glycosidase inhibitor. This property has implications for drug development aimed at treating metabolic disorders and lysosomal storage diseases .
2.2 Synthesis of Derivatives
The synthesis of this compound derivatives is an area of active research. These derivatives are being explored for their enhanced biological activities compared to the parent compound. Various synthetic strategies have been developed to produce these compounds efficiently, expanding the library of potential therapeutic agents .
Case Studies and Research Findings
Propiedades
Número CAS |
129415-27-6 |
|---|---|
Fórmula molecular |
C7H13NO4 |
Peso molecular |
175.18 g/mol |
Nombre IUPAC |
(1R,2S,6R,7S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1,2,6,7-tetrol |
InChI |
InChI=1S/C7H13NO4/c9-3-1-8-2-4(10)7(12)5(8)6(3)11/h3-7,9-12H,1-2H2/t3-,4+,5?,6-,7+ |
Clave InChI |
CXWWINPFWYPLRL-PNYSXETKSA-N |
SMILES |
C1C(C(C2N1CC(C2O)O)O)O |
SMILES isomérico |
C1[C@H]([C@H](C2N1C[C@@H]([C@@H]2O)O)O)O |
SMILES canónico |
C1C(C(C2N1CC(C2O)O)O)O |
Sinónimos |
1,2,6,7-tetrahydroxypyrrolizidine 1,2,6,7-THPZ |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















